molecular formula C10H13F3N2O2 B2822536 ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate CAS No. 2054953-63-6

ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate

Cat. No.: B2822536
CAS No.: 2054953-63-6
M. Wt: 250.221
InChI Key: VDCBFBPCJDQCMW-UHFFFAOYSA-N
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Description

ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with 3-methylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-(3-methylpyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-3-17-9(16)6-8(10(11,12)13)15-5-4-7(2)14-15/h4-5,8H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCBFBPCJDQCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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